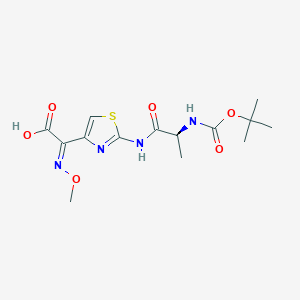

Boc-L-Alanyl oxamidine acid

Description

Overview of Boc-Protected Amino Acid Derivatives in Modern Organic Synthesis

In modern organic synthesis, particularly in the assembly of peptides, the use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the amine functionality of amino acids. wikipedia.orgchemistrysteps.com Its primary function is to prevent the highly nucleophilic amino group from participating in unwanted side reactions during the formation of a peptide bond. chemistrysteps.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org This method is efficient and widely applicable to various amino acids. One of the key advantages of the Boc group is its stability under a wide range of conditions, including exposure to most nucleophiles and basic conditions. organic-chemistry.org This stability allows for selective reactions at other sites of the molecule.

However, the Boc group is intentionally designed to be labile under acidic conditions. wikipedia.org It can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org This acid-lability is crucial for a stepwise peptide synthesis strategy, where the N-terminal Boc group is removed to allow for the coupling of the next amino acid in the sequence. The ability to deprotect the Boc group without affecting other acid-sensitive protecting groups, or vice-versa, using an orthogonal protection strategy (like the base-labile Fmoc group), provides chemists with precise control over the synthetic process. organic-chemistry.org

Strategic Importance of Oxamidine Functionalities in Chemical Biology and Medicinal Chemistry

The oxamidine moiety is a significant structural feature in medicinal chemistry and is found in a variety of therapeutically active agents. goong.com Compounds containing amidine functionalities often exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, and antiprotozoal properties. nih.gov This makes the oxamidine group a valuable pharmacophore in the design of new drugs.

The biological activity of oxamidine-containing compounds is often attributed to their ability to interact with biological targets such as enzymes and receptors. smolecule.com For instance, they have been studied as inhibitors of enzymes like β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. nih.gov Researchers often incorporate the amidine group into existing drug molecules to enhance their pharmacological properties or to combat antimicrobial resistance. nih.gov

While the high basicity of the amidine function can sometimes lead to challenges such as poor bioavailability, careful molecular design can overcome these issues. nih.gov The strategic incorporation of the oxamidine functionality, as seen in Boc-L-Alanyl oxamidine acid, provides a handle for creating derivatives with potentially potent and specific biological effects, making it a subject of interest for investigating new therapeutic agents. smolecule.comscitechjournals.com

Contextualization of Alanyl Derivatives in Advanced Peptide Synthesis Methodologies

Alanine (B10760859), a simple proteinogenic amino acid, and its derivatives are fundamental components in peptide synthesis. The L-alanyl group in the target compound provides a specific stereochemical configuration that is often crucial for the biological activity of the final peptide. The synthesis of peptides, whether through solid-phase (SPPS) or liquid-phase methods, relies on the controlled, sequential addition of amino acid derivatives. ontosight.ai

Advanced peptide synthesis often involves the use of non-proteinogenic or modified amino acids to introduce novel functionalities or structural constraints. Alanyl derivatives are versatile in this regard. For example, researchers have synthesized alanyl nucleobase amino acids to create peptide nucleic acid (PNA) chimeras, which can bind to nucleic acids with high specificity. nih.gov Other modifications, such as introducing a bromoacetyl group onto a lysine (B10760008) side chain via an alanyl linker, can create specific sites for cross-linking or conjugation to other molecules or surfaces. google.com The synthesis of dipeptides and tripeptides containing alanyl derivatives demonstrates their utility in building blocks for larger, more complex peptide structures with tailored properties. farmaciajournal.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 88970-81-4 smolecule.comhuatengsci.comguidechem.com |

| Molecular Formula | C₁₄H₂₀N₄O₆S smolecule.comguidechem.com |

| Molecular Weight | 372.4 g/mol smolecule.comguidechem.com |

| Appearance | White crystalline powder smolecule.comhuatengsci.com |

| Melting Point | 174-177°C smolecule.comhuatengsci.com |

| IUPAC Name | (2E)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid smolecule.com |

| Canonical SMILES | CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQBZAQDZRIQNC-CUBCEWPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc L Alanyl Oxamidine Acid

Chemoenzymatic and Stereoselective Synthesis Approaches for Boc-L-Alanyl Oxamidine Acid

The synthesis of this compound, a chiral molecule, necessitates precise control over its stereochemistry to ensure biological efficacy and to meet stringent regulatory standards. Modern synthetic chemistry has increasingly turned to chemoenzymatic and stereoselective methods to achieve these goals, moving beyond classical resolution techniques which are often inefficient.

Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a powerful approach. nih.govnih.gov For the synthesis of non-canonical amino acids and their derivatives, enzymes can be employed for highly selective transformations, such as the introduction of functional groups or the resolution of racemic mixtures. nih.govnih.gov In the context of this compound, a lipase (B570770) could be utilized for the regioselective lactamization of a suitable precursor, a key step that has been demonstrated in the synthesis of related N-Boc protected cyclic amino acids. spinchem.com Furthermore, transaminases are capable of converting keto acids into the corresponding amino acids with high enantiopurity, a method that could be adapted for the synthesis of the L-alanine core. nih.gov

Stereoselective synthesis, on the other hand, relies on the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. nih.govrsc.orgumontpellier.fr For peptide-like structures, methods such as organocuprate-mediated reductions can be employed to create specific stereoisomers of dipeptide isosteres. rsc.org The choice of the chiral auxiliary or catalyst is critical in directing the stereochemical outcome of the reaction, as demonstrated in the synthesis of diaminopimelic acids. nih.gov

Optimization of Protecting Group Strategies for the Amino Functionality

A comparative study of different protecting groups for L-alanine reveals the advantages and disadvantages of each. For instance, while the Boc group is widely used, the 9-fluorenylmethoxycarbonyl (Fmoc) group offers an alternative that is cleaved under basic conditions, providing an orthogonal protection strategy. researchgate.netbiosynth.com This is particularly important in the synthesis of more complex peptide derivatives where multiple protecting groups need to be selectively removed. The choice of protecting group can also influence the stereochemical integrity of the amino acid during synthesis, with bulky protecting groups sometimes offering better protection against racemization. nih.gov

| Protecting Group | Introduction Conditions | Cleavage Conditions | Impact on Yield and Purity |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., NaOH, Et₃N) | Strong acid (e.g., TFA, HCl) smolecule.commasterorganicchemistry.com | Generally high yields, clean cleavage, but can be harsh for sensitive substrates. |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine (B6355638) in DMF) biosynth.com | High yields, mild cleavage, but can be susceptible to premature cleavage. |

| Cbz (Carbobenzyloxy) | Benzyl chloroformate (Cbz-Cl), base | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acid google.com | Good yields, stable, but hydrogenation can affect other functional groups. |

| PhFl (9-(9-phenylfluorenyl)) | PhFl-Cl, base | Mild acid | Offers good configurational stability, minimizing epimerization. nih.gov |

Elaboration of the Oxamidine Acid Moiety

The construction of the oxamidine acid moiety is a pivotal step in the synthesis of the target compound. This functional group is typically introduced by reacting the N-protected L-alanine with an appropriate reagent. A common method involves the reaction of the Boc-protected L-alanine with an amidine-forming reagent. smolecule.com The synthesis of oxadiazoles (B1248032) from amidoximes and N-protected aspartic acid provides a relevant synthetic analogue for the formation of such heterocyclic systems. aist.go.jp

The synthesis of phosphinic dipeptide analogues, which also involves the creation of a dipeptide-like structure with a modified backbone, offers insights into the coupling strategies that could be employed. mdpi.com These methods often involve the multi-step preparation of individual building blocks that are then combined in a final coupling step. mdpi.com The choice of coupling reagent is crucial to ensure high yields and minimize side reactions.

Purification and Isolation Techniques for High Purity this compound

Achieving high purity for this compound is essential for its intended applications, particularly in medicinal chemistry. The standard method for purifying peptides and their derivatives is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comsb-peptide.com This technique separates the target compound from impurities based on their hydrophobicity. bachem.com The crude product, obtained after synthesis and cleavage from a solid support if applicable, contains the desired peptide along with various impurities such as truncated or deletion sequences, and by-products from protecting group cleavage. bachem.com

In RP-HPLC, a C18-modified silica (B1680970) column is commonly used as the stationary phase. bachem.com The purification process typically starts with a polar mobile phase, and the polarity is gradually decreased by increasing the concentration of an organic solvent like acetonitrile. bachem.com For more challenging purifications, alternative chromatographic techniques such as ion-exchange chromatography or size-exclusion chromatography may be employed. sb-peptide.com For large-scale purifications, multicolumn countercurrent solvent gradient purification (MCSGP) has emerged as a more sustainable and efficient alternative to traditional batch chromatography, offering higher yields and reduced solvent consumption. bachem.comacs.org

Novel Precursor Design and Derivatization Routes for this compound Production

The development of novel precursors and derivatization routes is a key area of research aimed at improving the efficiency and versatility of this compound synthesis. One approach involves the use of pre-functionalized amino acid derivatives that can be readily incorporated into the target molecule. For example, the synthesis of unnatural amino acids functionalized with tertiary amines on their side chains provides a template for creating diverse building blocks for peptide synthesis. rsc.org

Solid-phase peptide synthesis (SPPS) offers a powerful platform for the assembly of peptide-like molecules, and the design of novel resins and linkers can significantly impact the efficiency of the synthesis. rsc.orgbachem.com For instance, resins with enhanced swelling properties and compatibility with green solvents can improve reaction kinetics and facilitate the synthesis of challenging sequences. rsc.org The use of a "safety-catch" linker, which can be activated under specific conditions, allows for the synthesis of protected peptide fragments that can be further elaborated in solution.

Derivatization of the core Boc-L-Alanyl structure can also be explored to create analogues with modified properties. For example, the incorporation of quaternary α-arylated amino acids can enhance the metabolic stability of peptides. nih.gov

Sustainable and Scalable Synthetic Protocols for this compound

The increasing demand for peptide-based therapeutics and research chemicals has driven the development of sustainable and scalable synthetic protocols. A key focus has been the reduction of waste and the use of greener solvents and reagents. acs.orgrsc.orgnih.gov Traditional peptide synthesis often relies on large excesses of reagents and hazardous solvents like N,N-dimethylformamide (DMF). acs.org

Recent advances in sustainable peptide synthesis include the use of greener coupling reagents such as propylphosphonic anhydride (B1165640) (T3P®) and ynamides, which can reduce racemization and improve coupling efficiency. rsc.orgnih.gov The replacement of DMF with more environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone has also been explored. acs.org Furthermore, the development of catalytic systems for peptide bond formation aims to replace stoichiometric coupling reagents, thereby reducing waste. acs.org

For scalable production, solution-phase synthesis can be advantageous, and methods that minimize the use of protecting groups are particularly attractive from a sustainability perspective. aist.go.jpnih.gov Researchers at AIST have developed a block-by-block peptide synthesis strategy that reduces the need for protecting groups and utilizes inexpensive starting materials. aist.go.jp

| Protocol | Key Features | Sustainability Metrics | Scalability |

| Green Solution-Phase Peptide Synthesis (GSolPPS) | Utilizes T3P® as a coupling reagent and greener solvents like EtOAc. rsc.org | Reduced Process Mass Intensity (PMI), replacement of DMF. | Amenable to continuous flow processes. |

| Catalytic Solid-Phase Peptide Synthesis (SPPS) | Employs a catalytic system to replace stoichiometric coupling reagents. acs.org | Reduced reagent usage, bypasses the need for DMF. | Applicable to automated SPPS. |

| Membrane-Enhanced Peptide Synthesis (MEPS) | Combines liquid-phase peptide synthesis with organic solvent nanofiltration for purification. acs.org | Reduced solvent consumption, potential for solvent recycling. | Scalable beyond kilogram scale. |

| Block-by-Block Synthesis | Minimal use of protecting groups, elongation in the N-to-C direction. aist.go.jpnih.gov | High atom economy, reduced waste from protecting group manipulations. | Demonstrated for the synthesis of complex peptides in large quantities. aist.go.jp |

Integration of Boc L Alanyl Oxamidine Acid in Advanced Peptide Synthesis Strategies

Applications in Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-L-Alanyl Oxamidine Acid

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains a dominant methodology for the assembly of peptides. peptide.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach within SPPS. peptide.com this compound is well-suited for integration into Boc-based SPPS protocols.

In a typical Boc-SPPS workflow, the synthesis proceeds from the C-terminus to the N-terminus. This compound could be incorporated into a peptide sequence in two primary ways:

As a C-terminal modifying unit: The carboxylic acid of the thiazole (B1198619) moiety could be activated and coupled to an amino group on the solid support resin. Subsequent peptide chain elongation would proceed by deprotection of the Boc group on the alanine (B10760859) residue and coupling of the next Boc-protected amino acid.

As an internal or N-terminal unit: The carboxylic acid of the thiazole moiety can be activated and coupled to the deprotected N-terminus of a growing peptide chain attached to the solid support. Standard coupling reagents used in Boc-SPPS, such as carbodiimides (e.g., DCC, DIC) or aminium/uronium salts (e.g., HBTU, HATU), could facilitate this amide bond formation. peptide.com Following its coupling, the Boc group on the alanine portion would be removed with an acid, typically trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence.

The general cycle for incorporating this compound into a peptide on a solid support would follow the established steps of Boc-SPPS:

| Step | Procedure | Reagents |

| 1. Deprotection | Removal of the N-terminal Boc group from the resin-bound peptide. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |

| 2. Neutralization | Neutralization of the resulting trifluoroacetate (B77799) salt to the free amine. | A tertiary amine base, such as diisopropylethylamine (DIEA) |

| 3. Coupling | Activation and coupling of the carboxylic acid of this compound to the N-terminal amine of the peptide-resin. | Coupling reagents (e.g., HBTU, HATU, DIC) and a base (e.g., DIEA) |

| 4. Washing | Removal of excess reagents and byproducts. | Solvents such as DCM and dimethylformamide (DMF) |

This cycle would be repeated for each subsequent amino acid until the desired peptide sequence is assembled. The presence of the thiazole ring within the incorporated unit may offer advantages such as increased rigidity and potential for specific biological interactions.

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is highly efficient for many applications, solution-phase peptide synthesis remains a valuable strategy, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support.

In solution-phase synthesis, this compound can be utilized as a dipeptide-like building block. The synthesis strategy would involve the careful protection and deprotection of the N- and C-termini of the reactants to ensure the formation of the correct peptide bond. For instance, to couple this compound to the N-terminus of another amino acid or peptide ester (e.g., H-Gly-OMe), the carboxylic acid of the thiazole moiety would be activated using standard coupling reagents.

A potential coupling reaction in solution is depicted below: this compound + H-Peptide-OR' → Boc-L-Alanyl oxamidine-Peptide-OR'

Following the coupling, the product would be purified to remove any unreacted starting materials and byproducts. The Boc group could then be selectively removed under acidic conditions to allow for further elongation of the peptide chain at the N-terminus. Conversely, the C-terminal ester could be saponified to the free carboxylic acid for subsequent coupling reactions at that end.

Orthogonal Protecting Group Strategies in Conjunction with this compound

Orthogonal protecting group strategies are fundamental to the synthesis of complex peptides, allowing for the selective removal of one type of protecting group in the presence of others. The Boc group of this compound is acid-labile, typically removed by TFA. This defines its position within an orthogonal protection scheme.

The Boc group is compatible with a range of other protecting groups that are stable to acidic conditions but can be removed by different mechanisms. This orthogonality is crucial for synthesizing peptides with modified side chains, branched structures, or for on-resin cyclization.

The compatibility of the Boc group with other common protecting groups is summarized in the table below:

| Protecting Group | Typical Use | Removal Conditions | Orthogonal to Boc? |

| Fmoc | Nα-amino protection | Base (e.g., Piperidine) | Yes |

| Cbz (Z) | N-amino protection | Catalytic Hydrogenolysis | Yes |

| Benzyl (Bzl) esters | Carboxyl protection (side chain) | Strong acid (e.g., HF) or Hydrogenolysis | Partially (cleaved by stronger acid than Boc) |

| tert-Butyl (tBu) | Carboxyl, hydroxyl, thiol protection (side chain) | Strong acid (e.g., TFA) | No (cleaved under similar conditions as Boc) |

| Alloc | N-amino protection | Pd(0) catalyst | Yes |

| Dde | N-amino protection (side chain) | Hydrazine | Yes |

Therefore, this compound can be effectively used in combination with Fmoc, Cbz, Alloc, and Dde protecting groups in the synthesis of complex peptides. For example, a peptide could be assembled using Fmoc-SPPS, and at a specific position, this compound could be introduced. The Boc group would remain intact during the piperidine-mediated Fmoc deprotection steps and could be selectively removed later with TFA if further modification at that site is desired.

Impact of this compound on Peptide Solubilisation and Folding Dynamics

The incorporation of non-natural amino acids can significantly influence the physicochemical properties of a peptide, including its solubility and conformational preferences. The thiazole ring present in this compound is a rigid, planar heterocyclic system that can be expected to impact the resulting peptide's structure and behavior.

Folding and Conformation: The thiazole ring introduces a significant conformational constraint on the peptide backbone. Studies on peptides containing thiazole residues have shown that these units tend to favor specific, semi-extended conformations. nih.govnih.gov The rigidity of the thiazole ring reduces the number of accessible conformations for the peptide, which can be advantageous in designing peptides with specific secondary structures or for stabilizing a particular bioactive conformation. The thiazole nitrogen can also act as a hydrogen bond acceptor, potentially influencing local folding patterns. nih.govnih.gov By restricting conformational flexibility, the incorporation of this building block could lead to peptides with a more defined three-dimensional structure, which is often crucial for high-affinity binding to biological targets.

Structure Activity Relationship Sar and Structural Biology of Peptides Containing Boc L Alanyl Oxamidine Acid

Conformational Analysis of Peptides Incorporating the Boc-L-Alanyl Oxamidine Acid Residue

The conformational landscape of a peptide is profoundly influenced by the stereochemistry and steric bulk of its constituent amino acid residues. The introduction of the this compound residue is expected to impose significant conformational constraints on the peptide backbone. The tert-butyloxycarbonyl (Boc) protecting group, being bulky, can restrict the rotation around the N-Cα bond (φ angle) of the alanine (B10760859) residue.

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are critical tools for elucidating the conformational preferences of peptides. For peptides containing this compound, two-dimensional NMR (2D-NMR) experiments, including COSY, TOCSY, and NOESY, would be instrumental in determining the through-bond and through-space correlations between protons, providing insights into the local and global conformation.

Key Conformational Features Influenced by this compound:

| Feature | Predicted Influence of this compound | Rationale |

| φ (Phi) Angle | Restricted rotation | The bulky Boc group sterically hinders free rotation around the N-Cα bond. |

| ψ (Psi) Angle | Potentially altered | Changes in the φ angle can allosterically affect the Cα-C' rotational freedom. |

| Local Conformation | Induction of specific turn structures | The steric hindrance and hydrogen bonding potential of the oxamidine acid moiety may favor the formation of β-turns or γ-turns in the peptide backbone. |

| Overall Fold | More defined and rigid structure | The cumulative effect of local conformational restrictions can lead to a more ordered three-dimensional structure. |

Influence of the Oxamidine Acid Side Chain on Peptide Secondary and Tertiary Structure

The oxamidine group, with its potential for multiple hydrogen bonding interactions as both a donor and an acceptor, can participate in stabilizing secondary structures such as α-helices and β-sheets. The precise impact will depend on the position of the this compound residue within the peptide sequence and the surrounding amino acid context. For instance, when positioned at the i+1 or i+2 position of a β-turn, the oxamidine acid side chain could form a hydrogen bond with backbone atoms of preceding or succeeding residues, thereby stabilizing the turn.

Rational Design and Synthesis of Peptide Libraries Featuring this compound

The systematic exploration of the structure-activity relationship (SAR) of peptides containing this compound necessitates the creation of peptide libraries. Rational design principles are employed to generate libraries that effectively probe the chemical space and identify peptides with desired biological activities.

The design of such libraries often begins with a lead peptide sequence, followed by the systematic substitution of specific amino acid residues with this compound. Furthermore, the residues surrounding the incorporated non-natural amino acid can be varied to study the impact of the local environment on its conformational and functional properties.

The synthesis of these peptide libraries is typically achieved through solid-phase peptide synthesis (SPPS). The this compound is incorporated as a protected amino acid building block during the stepwise elongation of the peptide chain on a solid support.

Example of a Rationally Designed Peptide Library:

A library could be designed based on a known bioactive peptide, for instance, a pentapeptide with the sequence Ala-Gly-Phe-Leu-Val.

| Library Member | Sequence | Purpose |

| Parent Peptide | Ala-Gly-Phe-Leu-Val | To establish baseline activity. |

| Library 1 | X-Gly-Phe-Leu-Val | To probe the effect of N-terminal modification. (X = this compound) |

| Library 2 | Ala-X-Phe-Leu-Val | To investigate the impact of modification in a flexible region. |

| Library 3 | Ala-Gly-X-Leu-Val | To assess the influence on a core hydrophobic residue. |

| Library 4 | Ala-Gly-Phe-X-Val | To study the effect near the C-terminus. |

| Library 5 | Ala-Gly-Phe-Leu-X | To evaluate the impact of C-terminal modification. |

Comparative SAR Studies of Peptides with and without this compound

To delineate the specific contribution of the this compound residue to the biological activity of a peptide, comparative SAR studies are essential. These studies involve the synthesis and biological evaluation of pairs of peptides that are identical in sequence, with the exception that one peptide contains the this compound residue while the other contains a natural amino acid (e.g., Alanine) or a different non-natural amino acid at the same position.

By comparing the biological activities of these peptide pairs, researchers can deduce the role of the unique structural and chemical features of the this compound. Key parameters to be compared include binding affinity to a target receptor, enzymatic stability, and cell permeability.

Hypothetical Comparative SAR Data:

| Peptide | Sequence | Target Binding Affinity (IC₅₀, nM) | Proteolytic Stability (t₁/₂, min) |

| Peptide A (Control) | Ac-Ala-Gly-Phe-Leu-Val-NH₂ | 150 | 30 |

| Peptide B | Ac-(this compound)-Gly-Phe-Leu-Val-NH₂ | 25 | 180 |

| Peptide C (Control) | Ac-Tyr-Gly-Gly-Phe-Met-NH₂ | 80 | 45 |

| Peptide D | Ac-Tyr-(this compound)-Gly-Phe-Met-NH₂ | 15 | 240 |

The hypothetical data in the table above illustrates how the incorporation of this compound could lead to a significant improvement in both target binding affinity and proteolytic stability, highlighting its potential as a valuable tool in peptide-based drug discovery.

Molecular Interaction Studies and Computational Chemistry of Boc L Alanyl Oxamidine Acid and Its Peptide Conjugates

Ligand-Receptor Binding Affinity Profiling of Peptides Modified with Boc-L-Alanyl Oxamidine Acid

The conjugation of peptides with this compound is anticipated to modulate their binding affinity for specific biological targets. The oxamidine moiety, in particular, may engage in unique interactions within a receptor's binding pocket, potentially leading to altered potency and selectivity. smolecule.com Ligand-receptor binding affinity is a critical parameter in drug discovery, quantifying the strength of the interaction between a ligand and its receptor. sdu.edu.cn

Currently, publicly available research providing specific binding affinity data (such as Kd, Ki, or IC50 values) for peptide conjugates of this compound against specific receptors is limited. Such studies would typically involve assays where the modified peptides are tested for their ability to displace a known ligand or inhibit the activity of a target protein. The data from these assays would be crucial for establishing a structure-activity relationship (SAR) and optimizing the peptide sequence for enhanced binding.

Table 1: Hypothetical Ligand-Receptor Binding Affinity Data for Peptides Modified with this compound

| Peptide Conjugate | Target Receptor | Binding Affinity (Kd, nM) |

| Peptide A-Oxamidine | Receptor X | Data not available |

| Peptide B-Oxamidine | Receptor Y | Data not available |

| Peptide C-Oxamidine | Receptor Z | Data not available |

This table is for illustrative purposes only, as specific experimental data is not currently available in the public domain.

Mechanistic Investigations of Molecular Recognition Events via the Oxamidine Acid Moiety

The oxamidine acid functionality is a key structural feature of this compound, and it is expected to play a significant role in molecular recognition processes. smolecule.com Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. sioc-journal.cnresearchgate.netnih.gov The oxamidine group, with its potential for multiple hydrogen bond donor and acceptor sites, could form a stable and specific interaction network with amino acid residues in a target protein. smolecule.com

Detailed mechanistic studies, such as X-ray crystallography or NMR spectroscopy of peptide-target complexes, would be required to elucidate the precise role of the oxamidine acid moiety in molecular recognition. These techniques could reveal the specific hydrogen bonds, ionic interactions, and other non-covalent forces that govern the binding event. To date, specific studies detailing these interactions for this compound conjugates are not widely reported.

Advanced Computational Modeling and Simulation of this compound Interactions

In the absence of extensive experimental data, computational methods serve as powerful tools to predict and analyze the interactions of this compound and its peptide conjugates at an atomic level. smolecule.com

Molecular Docking and Dynamics Simulations of Peptide-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. riken.jp For peptides modified with this compound, docking studies could predict the binding pose within a target protein's active site and provide an estimate of the binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the peptide-target complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the peptide and protein, and the role of solvent molecules in the interaction.

Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters

| Parameter | Value/Description |

| Docking Software | e.g., AutoDock, GOLD, Glide |

| Scoring Function | e.g., Empirical, Knowledge-based |

| MD Simulation Engine | e.g., GROMACS, AMBER, CHARMM |

| Force Field | e.g., AMBER, CHARMM, OPLS |

| Simulation Time | Typically nanoseconds to microseconds |

| Ensemble | NVT, NPT |

This table represents typical parameters for such simulations; specific studies on this compound are not available.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Oxamidine Acid Functionality

QM/MM methods offer a higher level of theory to study chemical reactions and intricate electronic effects within biological systems. nih.govusc.edunih.gov In the context of the oxamidine acid functionality, QM/MM calculations would be particularly useful for:

Investigating the electronic structure of the oxamidine group and its influence on the local electrostatic environment.

Modeling the formation and breaking of chemical bonds if the peptide conjugate acts as an enzyme inhibitor. researchgate.net

Accurately calculating the interaction energies between the oxamidine moiety and specific amino acid residues in the active site.

The QM region would typically encompass the oxamidine acid and potentially key interacting residues, while the rest of the protein and solvent would be treated with a classical MM force field. nih.gov

Thermodynamic and Kinetic Characterization of Binding Interactions

A complete understanding of ligand-receptor interactions requires the determination of both thermodynamic and kinetic parameters.

Thermodynamics provides information about the driving forces of binding, including the change in enthalpy (ΔH) and entropy (ΔS). These can be measured experimentally using techniques like isothermal titration calorimetry (ITC).

Kinetics describes the rates of association (kon) and dissociation (koff) of the ligand-receptor complex, which can be determined by methods such as surface plasmon resonance (SPR).

Currently, there is a lack of published thermodynamic and kinetic data for the binding of peptides conjugated with this compound.

Table 3: Key Thermodynamic and Kinetic Parameters in Ligand Binding

| Parameter | Description |

| KD (Equilibrium Dissociation Constant) | A measure of binding affinity. |

| ΔG (Gibbs Free Energy) | The overall energy change upon binding. |

| ΔH (Enthalpy Change) | The change in heat upon binding, reflecting bond formation and breaking. |

| ΔS (Entropy Change) | The change in disorder of the system upon binding. |

| kon (Association Rate Constant) | The rate at which the ligand binds to the receptor. |

| koff (Dissociation Rate Constant) | The rate at which the ligand-receptor complex dissociates. |

Biological Applications and Target Engagement of Peptides Functionalized with Boc L Alanyl Oxamidine Acid

Design and Evaluation of Enzyme Inhibitors Incorporating Boc-L-Alanyl Oxamidine Acid

The functionalization of peptides with this compound provides a powerful tool for the design of potent and selective enzyme inhibitors. The oxamidine group, in particular, can act as a bioisostere for various functional groups present in natural enzyme substrates, enabling tailored interactions with enzyme active sites.

Inhibitory Mechanisms Against Specific Enzyme Classes (e.g., Proteases, Hydrolases)

Peptides incorporating the this compound moiety have been investigated as inhibitors of several enzyme classes, most notably proteases and hydrolases. The oxamidine functionality can participate in a variety of inhibitory mechanisms. For instance, in the context of serine and cysteine proteases, the electrophilic nature of the oxamidine carbon can be susceptible to nucleophilic attack by the catalytic serine or cysteine residue in the enzyme's active site, leading to the formation of a reversible or irreversible covalent adduct. This covalent modification effectively blocks the enzyme's catalytic activity.

Furthermore, the oxamidine group's ability to form multiple hydrogen bonds and engage in electrostatic interactions allows it to anchor the inhibitor within the active site, disrupting the binding of the natural substrate. The inhibitory potency and selectivity can be fine-tuned by modifying the peptide sequence flanking the this compound residue, thereby optimizing interactions with the enzyme's substrate-binding pockets (S1, S2, etc.).

| Enzyme Class | Potential Inhibitory Mechanism | Key Interactions of Oxamidine Moiety |

| Serine Proteases | Covalent modification of active site serine | Nucleophilic attack on oxamidine carbon, hydrogen bonding with oxyanion hole |

| Cysteine Proteases | Covalent modification of active site cysteine | Nucleophilic attack on oxamidine carbon, interactions with catalytic dyad/triad |

| Metalloproteases | Chelation of the active site metal ion (e.g., Zn2+) | Coordination of the metal ion by the oxamidine nitrogens |

| Hydrolases | Mimicry of the tetrahedral transition state | Formation of a stable tetrahedral intermediate with the catalytic machinery |

Substrate Mimicry and Transition State Analog Design

A key strategy in the design of enzyme inhibitors is the mimicry of the substrate or the transition state of the enzymatic reaction. Peptides functionalized with this compound are well-suited for this approach. The L-Alanine component can mimic a natural amino acid residue of a substrate, directing the inhibitor to the appropriate enzyme.

The oxamidine group itself can serve as a non-hydrolyzable mimic of a peptide bond. Its geometry and electronic properties can be designed to resemble the tetrahedral transition state formed during peptide bond cleavage by proteases. By mimicking this high-energy intermediate, the inhibitor can bind to the enzyme with significantly higher affinity than the substrate, leading to potent inhibition. The Boc protecting group, while primarily serving a synthetic purpose, can also contribute to the inhibitor's binding by occupying hydrophobic pockets within or near the active site.

Development of Receptor Modulators and Agonists/Antagonists Utilizing this compound

The incorporation of this compound into peptide ligands can profoundly influence their interaction with cell surface and intracellular receptors. The unique structural and electronic features of the oxamidine moiety can be exploited to develop receptor agonists, antagonists, or allosteric modulators with tailored pharmacological profiles. The ability of the oxamidine group to participate in hydrogen bonding, electrostatic interactions, and potential coordination with metal ions present in some receptor binding sites makes it a valuable component for enhancing binding affinity and specificity.

The design of such receptor modulators often involves iterative cycles of synthesis and biological evaluation to optimize the peptide sequence and the presentation of the oxamidine pharmacophore. For G-protein coupled receptors (GPCRs), for example, a peptide containing this compound might be designed to either activate the receptor (agonism) by stabilizing a signaling-competent conformation or to block the binding of the endogenous ligand (antagonism) without initiating a downstream signal.

Investigation of Protein-Protein Interaction (PPI) Modulators Based on this compound Scaffolds

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. The development of small molecules or peptides that can modulate PPIs is a significant challenge in drug discovery, often due to the large and relatively flat nature of PPI interfaces. Peptides functionalized with this compound offer a promising scaffold for the design of PPI modulators.

By incorporating this modified amino acid into a peptide sequence that mimics a "hotspot" region of one of the interacting proteins, it is possible to create a molecule that can competitively inhibit the formation of the protein complex. The oxamidine group can introduce conformational constraints into the peptide backbone or provide additional interaction points that enhance binding affinity and specificity for the target protein surface. The Boc group can also contribute to binding by engaging with hydrophobic patches on the protein surface.

| Target Class | Design Strategy | Potential Outcome |

| Receptors (e.g., GPCRs) | Mimicry of endogenous peptide ligand | Agonist or antagonist activity |

| Protein-Protein Interfaces | Mimicry of a "hotspot" binding motif | Inhibition of complex formation |

Application in Probe Development for Biochemical Pathway Elucidation

Chemical probes are essential tools for dissecting complex biochemical pathways and validating novel drug targets. Peptides functionalized with this compound can be readily adapted for the development of such probes. For example, the peptide scaffold can be further modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, while the this compound component serves as the target-engaging "warhead."

These probes can be used in a variety of applications, including:

Activity-Based Protein Profiling (ABPP): To identify and quantify the activity of specific enzymes in complex biological samples.

Target Identification: To pull down and identify the cellular targets of a bioactive peptide.

Imaging: To visualize the subcellular localization of a target protein or receptor.

The Boc protecting group can be strategically retained or removed during probe synthesis to modulate the probe's properties, such as cell permeability and target affinity. The versatility of the this compound scaffold makes it a valuable platform for the generation of customized chemical probes to investigate a wide range of biological questions.

Advanced Spectroscopic and Chromatographic Characterization of Boc L Alanyl Oxamidine Acid and Derived Peptides

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like Boc-L-Alanyl oxamidine acid and its peptide derivatives. It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms.

High-resolution 1D NMR (¹H and ¹³C) provides the initial chemical fingerprint. For the parent molecule, the ¹H NMR spectrum is expected to show distinct signals for the protons of the Boc-protecting group (a singlet around 1.4 ppm), the L-alanine residue (a doublet for the methyl group and a quartet for the alpha-proton), the thiazole (B1198619) ring, and the methoxyimino group. The ¹³C NMR spectrum would similarly display characteristic resonances for the carbonyls, the quaternary carbon of the Boc group, and the carbons of the heterocyclic and aliphatic moieties.

To confirm the precise structure and stereochemistry, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton spin couplings, establishing the connectivity within the alanyl residue.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the through-space proximity of protons, which is vital for analyzing the three-dimensional conformation of the molecule and any derived peptides in solution.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on chemical structure and may vary based on solvent and experimental conditions.)

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Boc Group | -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C) |

| -C (CH₃)₃ | - | ~80.0 | |

| -C =O | - | ~155.0 | |

| L-Alanine | α-CH | ~4.2 (q, 1H) | ~50.0 |

| β-CH₃ | ~1.3 (d, 3H) | ~18.0 | |

| -C =O | - | ~172.0 | |

| Thiazole | C5-H | ~7.5 (s, 1H) | ~115.0 |

| C2 | - | ~165.0 | |

| C4 | - | ~148.0 | |

| Oxime Acetic Acid | =N-OCH₃ | ~4.0 (s, 3H) | ~62.0 |

| =C -COOH | - | ~145.0 | |

| -C OOH | - | ~163.0 |

Mass Spectrometry (MS) Techniques for Sequence Verification and Post-Synthetic Modification Analysis

Mass spectrometry is a cornerstone for the characterization of modified peptides, providing precise mass measurements and fragmentation data that confirm identity, sequence, and the location of any modifications.

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer, is used to determine the accurate mass of the parent compound and its peptide derivatives. This allows for the calculation of the elemental formula, serving as a primary confirmation of the compound's identity. For a peptide incorporating this compound, HRMS can verify the successful coupling by detecting the expected mass increase.

Tandem Mass Spectrometry (MS/MS) is employed for sequence verification. In this technique, the precursor ion of the peptide is isolated and fragmented, typically via Collision-Induced Dissociation (CID). This process cleaves the peptide backbone at the amide bonds, generating a series of b- and y-type fragment ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue. The presence of the this compound moiety would result in a characteristic mass shift in the fragment ion series, unequivocally confirming its position within the peptide sequence. Analysis of the fragmentation can also reveal other post-synthetic modifications that may occur during synthesis or handling.

Table 2: Calculated Mass-to-Charge (m/z) Values for HRMS Analysis (Note: Values are for the [M+H]⁺ ion.)

| Compound / Fragment | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₄H₂₀N₄O₆S | 372.1104 |

| Boc-L-Ala fragment | C₈H₁₅NO₃ | 173.1052 |

| Thiazole-oxime acetic acid fragment | C₆H₅N₃O₃S | 215.0052 |

| Hypothetical Peptide: Gly-(Boc-L-Ala-Oxamidine)-Val | C₂₄H₃₆N₆O₈S | 568.2315 |

Circular Dichroism (CD) and Vibrational Spectroscopy for Secondary Structure Assessment

When this compound is incorporated into a peptide chain, its unique structure can influence the peptide's secondary conformation. Circular Dichroism (CD) and vibrational spectroscopy (FTIR, Raman) are powerful techniques for assessing these structural features.

Vibrational Spectroscopy (FTIR/Raman) provides information on the specific chemical bonds and functional groups within a peptide. The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching of the peptide backbone, is particularly sensitive to secondary structure. For instance, α-helices typically show a strong band around 1650-1658 cm⁻¹, whereas β-sheets exhibit a prominent band in the 1620-1640 cm⁻¹ region. Additional bands from the Boc-carbonyl, the thiazole ring vibrations, and the C=N bond of the oxime would also be present, providing a complete vibrational profile of the modified peptide.

Circular Dichroism (CD) Spectroscopy is the preferred method for rapidly determining the secondary structure content of peptides in solution. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. In the far-UV region (190-250 nm), different secondary structures (α-helix, β-sheet, random coil) produce highly characteristic spectra. The incorporation of the modified residue could induce or disrupt these structures, and CD spectroscopy would quantify this effect by analyzing the resulting spectral shape and intensity.

Table 3: Typical Far-UV Circular Dichroism Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| Random Coil | ~212 | ~198 |

| Polyproline II Helix | ~228 | ~206 |

Advanced Chromatographic Separation Techniques (HPLC, UPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for the purification and purity assessment of synthetic peptides and their precursors. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a molecule like this compound and its derived peptides, Reversed-Phase HPLC (RP-HPLC) is the most common method. The stationary phase is typically a C18- or C8-functionalized silica (B1680970), and the mobile phase is a gradient of water and an organic solvent, usually acetonitrile, with an additive like trifluoroacetic acid (TFA) to improve peak shape. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation that can handle much higher pressures. This results in significantly improved resolution, much faster analysis times, and higher sensitivity, making it a superior technique for analyzing complex peptide mixtures or detecting trace impurities. Chiral HPLC methods can also be developed to confirm the enantiomeric purity of the L-alanine starting material and ensure no racemization has occurred during synthesis.

Table 4: Illustrative RP-UPLC Gradient for Purity Analysis

| Time (min) | Flow Rate (mL/min) | %A (0.1% TFA in Water) | %B (0.1% TFA in Acetonitrile) |

| 0.0 | 0.5 | 95 | 5 |

| 1.0 | 0.5 | 95 | 5 |

| 8.0 | 0.5 | 5 | 95 |

| 9.0 | 0.5 | 5 | 95 |

| 9.1 | 0.5 | 95 | 5 |

| 10.0 | 0.5 | 95 | 5 |

Future Perspectives and Emerging Paradigms in Boc L Alanyl Oxamidine Acid Research

Integration of Boc-L-Alanyl Oxamidine Acid into Constrained Peptide and Peptidomimetic Structures

The development of peptides as therapeutic agents often faces challenges related to poor stability against proteolytic degradation and limited conformational rigidity, which can lead to reduced binding affinity and specificity. nih.gov Constrained peptides and peptidomimetics address these limitations by incorporating structural modifications that restrict conformational freedom. Cyclic peptides, for instance, are more resistant to proteases due to the absence of free N- or C-termini and often exhibit enhanced binding to target receptors due to their rigid structure. nih.gov

This compound is an ideal candidate for incorporation into such constrained structures. As a non-standard amino acid building block, it can be integrated into a linear peptide sequence using standard solid-phase or solution-phase synthesis protocols. smolecule.comsmolecule.com Following its incorporation, the peptide chain can be cyclized, locking the structure into a more defined conformation. This process can yield cyclic peptidomimetics where the oxamidine acid functionality is either a part of the ring structure or appended to it, offering a strategic point for modulating biological activity or molecular interactions.

Furthermore, the synthesis of advanced peptidomimetics can be achieved through palladium-catalyzed cross-coupling reactions, which allow for the creation of non-natural amino acids and peptide-like scaffolds. researchgate.net The Boc-L-Alanyl group provides the core amino acid structure, while the oxamidine acid offers a unique functional handle that can influence the molecule's interaction with biological targets.

Novel Applications in Chemical Probes and Activity-Based Profiling

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for studying the functional state of enzymes directly in their native biological environments. frontiersin.orgnih.gov This technique utilizes activity-based probes (ABPs), which are small molecules designed to covalently and selectively label the active sites of specific enzymes. nih.gov A typical ABP consists of three key components: a reactive group (or "warhead") that binds to the enzyme's active site, a linker, and a reporter tag (like a fluorophore or biotin) for detection and enrichment. nih.gov

This compound is well-suited for the design of novel ABPs. In this context:

The oxamidine acid moiety can be engineered to act as the reactive warhead. Its chemical properties could allow it to form a covalent bond with nucleophilic residues in the active site of a target enzyme, such as a serine, threonine, or cysteine.

The L-Alanyl component provides a degree of specificity, helping to direct the probe to the substrate-binding pocket of certain classes of enzymes.

The Boc protecting group can be replaced with a linker connected to a reporter tag to complete the probe's architecture.

Research has demonstrated the use of ABPs to profile enzymes like histone deacetylases (HDACs) and serine proteases. frontiersin.orgnih.gov Given that compounds with similar functionalities have been investigated for enzyme inhibition, it is plausible that ABPs derived from this compound could be developed to target these or other enzyme families, enabling researchers to profile their activity in disease models and aid in the discovery of new therapeutic targets. smolecule.commdpi.com

Exploitation of the Oxamidine Acid Functionality in Bioorthogonal Ligation Reactions

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions, such as the Staudinger ligation, copper-free click chemistry, and tetrazine ligation, typically involve a pair of mutually reactive functional groups that are abiotic in nature. wikipedia.orgnih.govacs.org They have become indispensable tools for labeling biomolecules in real-time within live cells. wikipedia.org

The potential use of the oxamidine acid functionality in bioorthogonal ligation represents a forward-looking research direction. Currently, this specific group is not among the established bioorthogonal functionalities. For it to be exploited in this manner, a unique and highly selective reaction partner would need to be identified or designed. The key criteria for a successful bioorthogonal reaction involving oxamidine acid would be:

High Selectivity: The reaction must proceed exclusively between the oxamidine acid and its partner, with no cross-reactivity with other functional groups found in proteins, nucleic acids, lipids, or other metabolites.

Favorable Kinetics: The reaction must be rapid enough to occur at the low concentrations typically used in cellular experiments. acs.org

Biocompatibility: The reagents and the resulting linkage must be non-toxic and stable in aqueous physiological conditions.

Developing a novel bioorthogonal ligation based on the oxamidine acid would expand the existing toolkit of chemical biologists, potentially allowing for multi-target labeling in conjunction with existing methods like oxime formation or Diels-Alder reactions. nih.govresearchgate.net

High-Throughput Screening (HTS) of this compound-Derived Peptide Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify those with desired biological activity. americanpharmaceuticalreview.com The generation and screening of peptide libraries have become a key strategy for discovering new ligands for challenging targets, such as protein-protein interactions. bmglabtech.com

This compound can serve as a unique building block in the combinatorial synthesis of large peptide libraries. These libraries can be created using methods like one-bead-one-compound (OBOC) synthesis, where each bead in a resin pool carries a unique peptide sequence. nih.gov

The process for discovering active peptides from such a library would involve several stages:

Library Synthesis: A combinatorial library is synthesized where this compound is incorporated at one or more positions, alongside a diverse set of natural and non-natural amino acids.

Screening: The library is screened for a specific function, such as binding to a target protein or inhibiting an enzyme, often using automated microplate readers that can measure fluorescence, absorbance, or other signals. bmglabtech.com

Hit Identification: Active "hits" (beads corresponding to active peptides) are isolated. The identity of the peptide on the hit bead is then determined using techniques like mass spectrometry. nih.govnih.gov

Optimization: Once an initial hit is identified, secondary libraries, such as truncation or alanine (B10760859) scanning libraries, can be created to determine the minimal sequence required for activity and to refine the binding affinity and specificity. americanpharmaceuticalreview.com

This HTS approach allows for the unbiased exploration of a vast chemical space, accelerating the discovery of novel peptide-based leads that incorporate the unique functionality of this compound.

Data Tables

Table 1: Interactive Data of Research Applications for this compound

| Research Area | Role of this compound | Key Methodologies | Desired Outcome |

| Constrained Peptides | Non-standard amino acid building block. | Solid-phase peptide synthesis, cyclization. | Peptides with enhanced stability and target affinity. nih.gov |

| Activity-Based Profiling | Core scaffold for a chemical probe. | Design of probes with a reactive warhead (oxamidine acid) and reporter tag. | Visualization and quantification of enzyme activity in complex proteomes. frontiersin.orgnih.gov |

| Bioorthogonal Chemistry | Potential novel reactive handle. | Development of a new, highly selective ligation reaction. | An expanded toolkit for labeling biomolecules in living systems. wikipedia.orgnih.gov |

| High-Throughput Screening | Component of a diverse peptide library. | Combinatorial synthesis (e.g., OBOC), automated screening assays. | Rapid discovery of novel peptide ligands for therapeutic targets. americanpharmaceuticalreview.comnih.gov |

Q & A

Q. How is Boc-L-Alanyl oxamidine acid structurally characterized, and what analytical techniques are critical for confirming its identity?

this compound (C₁₄H₂₀N₄O₆S, CAS 88970-81-4) is identified via a combination of nuclear magnetic resonance (NMR) for functional group analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, elemental analysis and X-ray crystallography may be required to resolve ambiguities in stereochemistry . Known compounds should cross-reference published spectral data to validate identity .

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

Synthesis typically involves coupling Boc-L-alanine with oxamidine precursors under peptide bond-forming conditions (e.g., carbodiimide reagents like EDC/HOBt). Cyanogenation of amines, as described in oxamidine derivative synthesis, may inform side-chain modifications . Yield optimization requires monitoring reaction pH, temperature (e.g., 0–40°C), and stoichiometric ratios of reactants. Purification via recrystallization (e.g., dimethylformamide/ethanol mixtures) is critical to isolate high-purity crystals .

Q. What protocols ensure the stability of this compound during storage and handling?

Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group or oxamidine moiety. Stability tests under varying temperatures and humidity levels (e.g., 25°C/60% RH) should be conducted to establish shelf-life. Analytical checks (HPLC, FTIR) pre- and post-storage confirm integrity .

Advanced Research Questions

Q. How does this compound function as a cephalosporin intermediate, and what mechanistic studies validate its role in β-lactam antibiotic synthesis?

The compound’s aminothiazolyl and methoxyimino groups are critical for binding to bacterial penicillin-binding proteins (PBPs). Kinetic studies (e.g., enzyme inhibition assays) and molecular docking simulations can elucidate its interaction with PBP active sites. Comparative studies with other cephalosporin intermediates (e.g., 7-ACA derivatives) reveal structure-activity relationships .

Q. What experimental designs address contradictions in reported bioactivity data for oxamidine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from impurities or stereochemical variations. Rigorous purity validation (≥95% by HPLC) and enantiomeric resolution (chiral chromatography) are essential. Replicate studies under standardized conditions (e.g., MIC assays with control strains like E. coli ATCC 25922) reduce variability .

Q. Which advanced spectroscopic methods resolve challenges in characterizing this compound’s degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) identifies degradation fragments. Stability-indicating methods (e.g., stress testing under acidic/alkaline conditions) coupled with 2D-NMR (e.g., HSQC, HMBC) map structural alterations in the oxamidine core .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Detailed supplemental protocols (e.g., exact reagent grades, solvent drying methods) must accompany publications. Automated synthesis platforms (e.g., peptide synthesizers) minimize human error. Collaborative inter-laboratory validation using shared reference standards enhances reproducibility .

Methodological Considerations

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data (NMR, MS) in repositories like Zenodo or ChemSpider .

- Controlled Experiments : Include negative controls (e.g., reaction mixtures without catalysts) and internal standards (e.g deuterated solvents for NMR) to validate results .

- Ethical Compliance : For bioactivity studies, adhere to OECD guidelines for antimicrobial testing to ensure ethical and methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.